molecular formula C12H18F3NO5 B13915814 1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B13915814
M. Wt: 313.27 g/mol
InChI Key: DGNCWUHYOGSFKN-RGENBBCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure It is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methyl, hydroxy, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups. The hydroxy and trifluoromethyl groups are then added through specific reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Compared to other similar compounds, 1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H18F3NO5

Molecular Weight

313.27 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H18F3NO5/c1-10(2,3)21-9(18)16-6-11(19,12(13,14)15)5-7(16)8(17)20-4/h7,19H,5-6H2,1-4H3/t7-,11?/m0/s1

InChI Key

DGNCWUHYOGSFKN-RGENBBCFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

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